molecular formula C12H19N3 B15208055 1-(4-Amino-2-ethylphenyl)pyrrolidin-3-amine

1-(4-Amino-2-ethylphenyl)pyrrolidin-3-amine

Cat. No.: B15208055
M. Wt: 205.30 g/mol
InChI Key: MERDJIMUKZDFMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Amino-2-ethylphenyl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring substituted with an amino group and an ethylphenyl group

Preparation Methods

The synthesis of 1-(4-Amino-2-ethylphenyl)pyrrolidin-3-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis might start with the preparation of a substituted phenylamine, followed by its reaction with a suitable pyrrolidine derivative. Industrial production methods often involve optimizing these reactions to achieve high yields and purity.

Chemical Reactions Analysis

1-(4-Amino-2-ethylphenyl)pyrrolidin-3-amine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Amino-2-ethylphenyl)pyrrolidin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-ethylphenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(4-Amino-2-ethylphenyl)pyrrolidin-3-amine can be compared with other similar compounds, such as pyrrolidin-2-one and pyrrolidin-2,5-dione derivatives These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups

Similar compounds include:

  • Pyrrolidin-2-one
  • Pyrrolidin-2,5-dione
  • Pyrrolopyrazine derivatives

These compounds are also studied for their biological activities and potential therapeutic applications.

Properties

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

1-(4-amino-2-ethylphenyl)pyrrolidin-3-amine

InChI

InChI=1S/C12H19N3/c1-2-9-7-10(13)3-4-12(9)15-6-5-11(14)8-15/h3-4,7,11H,2,5-6,8,13-14H2,1H3

InChI Key

MERDJIMUKZDFMB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)N)N2CCC(C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.